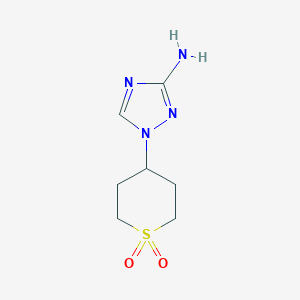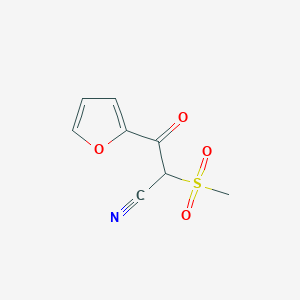
3-(Furan-2-YL)-2-methanesulfonyl-3-oxopropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Furan-2-YL)-2-methanesulfonyl-3-oxopropanenitrile is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-YL)-2-methanesulfonyl-3-oxopropanenitrile typically involves the reaction of furan derivatives with sulfonyl and nitrile groups. One common method involves the radical bromination of a methyl group followed by conversion to a phosphonate intermediate. This intermediate is then reacted with a suitable aldehyde in the presence of a base such as sodium hydride (NaH) in tetrahydrofuran (THF), followed by desilylation with tetrabutylammonium fluoride (TBAF) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Furan-2-YL)-2-methanesulfonyl-3-oxopropanenitrile can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the furan ring.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like THF or chloroform .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
3-(Furan-2-YL)-2-methanesulfonyl-3-oxopropanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Furan derivatives are being explored for their therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the production of pharmaceuticals, resins, and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(Furan-2-YL)-2-methanesulfonyl-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The furan ring’s reactivity allows it to form covalent bonds with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The sulfonyl and nitrile groups also contribute to its biological activity by interacting with various proteins and receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan-2-carboxylic acid: Another furan derivative with similar reactivity but different functional groups.
5-Hydroxymethylfurfural: A furan derivative used as a platform chemical for various applications.
Furfural: A well-known furan compound used in the production of resins and solvents.
Uniqueness
3-(Furan-2-YL)-2-methanesulfonyl-3-oxopropanenitrile is unique due to its combination of functional groups, which provide a distinct reactivity profile
Propriétés
Formule moléculaire |
C8H7NO4S |
|---|---|
Poids moléculaire |
213.21 g/mol |
Nom IUPAC |
3-(furan-2-yl)-2-methylsulfonyl-3-oxopropanenitrile |
InChI |
InChI=1S/C8H7NO4S/c1-14(11,12)7(5-9)8(10)6-3-2-4-13-6/h2-4,7H,1H3 |
Clé InChI |
MFDVKJCTNRJCIC-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C(C#N)C(=O)C1=CC=CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


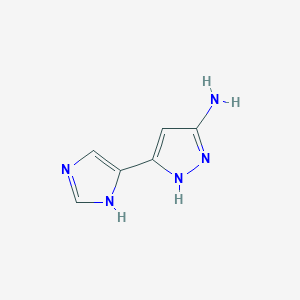
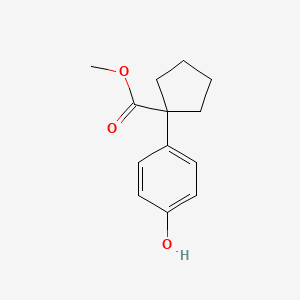
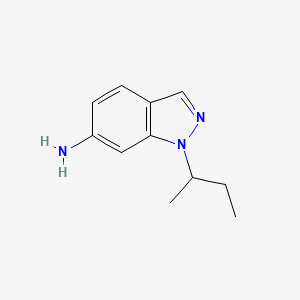
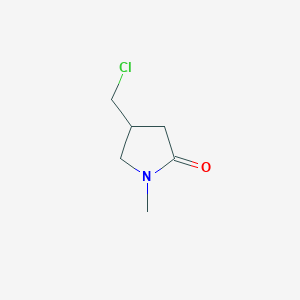
![tert-ButylN-[(3R,4S)-4-fluoropiperidin-3-yl]-N-methylcarbamate](/img/structure/B13060667.png)
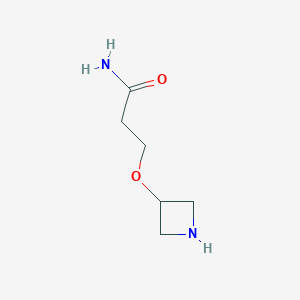
![2-[Amino(cyclopropyl)methyl]-6-bromo-4-chlorophenol](/img/structure/B13060697.png)
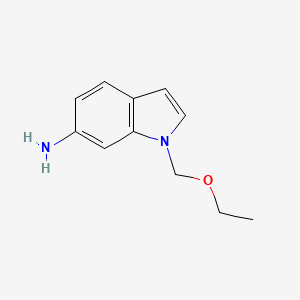
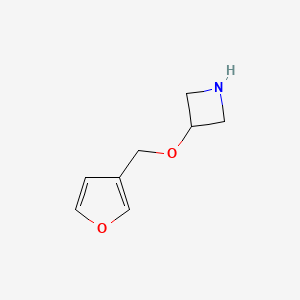
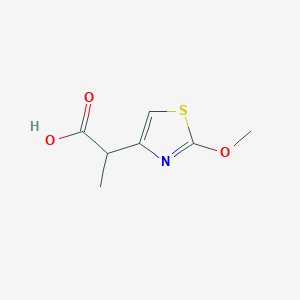
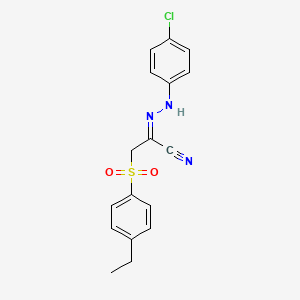
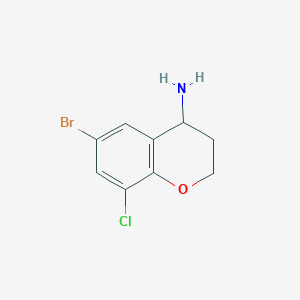
![tert-ButylN-[cis-4-(aminomethyl)oxan-3-yl]carbamate](/img/structure/B13060727.png)
